molecular formula C15H9FI2N4OS B15084123 3-(4-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 716335-57-8

3-(4-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15084123
CAS No.: 716335-57-8
M. Wt: 566.1 g/mol
InChI Key: IEKJXEKDSAODDM-FBCYGCLPSA-N
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Description

2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group This particular compound is notable for its unique structure, which includes fluorophenyl, sulfanyl, triazolyl, and diiodophenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol typically involves the condensation reaction between 3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazole and 4,6-diiodosalicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze chemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . The anticancer properties are believed to result from its interaction with DNA and proteins, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol is unique due to the presence of both sulfanyl and diiodophenol groups, which enhance its reactivity and potential applications. The combination of these functional groups with the triazole ring system provides a versatile scaffold for further chemical modifications and the development of new compounds with tailored properties.

Properties

CAS No.

716335-57-8

Molecular Formula

C15H9FI2N4OS

Molecular Weight

566.1 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9FI2N4OS/c16-10-3-1-8(2-4-10)14-20-21-15(24)22(14)19-7-9-5-11(17)6-12(18)13(9)23/h1-7,23H,(H,21,24)/b19-7+

InChI Key

IEKJXEKDSAODDM-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)F

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F

Origin of Product

United States

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